molecular formula C14H16N2O4 B2630880 {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid CAS No. 1910797-64-6

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid

Cat. No.: B2630880
CAS No.: 1910797-64-6
M. Wt: 276.292
InChI Key: OFMNQVBPDRAWMN-UHFFFAOYSA-N
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Description

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hydantoin (imidazolidine-2,4-dione) core substituted with an acetic acid chain and a 4-isopropylphenyl group at the nitrogen atom. Compounds based on the 2,5-dioxoimidazolidin-4-yl scaffold have been specifically identified in patent literature as potent inhibitors of Matrix Metalloproteinase 12 (MMP-12) . MMP-12, or macrophage elastase, is a key enzyme implicated in the pathological remodeling of tissues in chronic obstructive pulmonary disease (COPD), asthma, atherosclerosis, and other inflammatory conditions, making it a prominent target for therapeutic development . The presence of the acetic acid functional group on the hydantoin ring is a key structural feature that contributes to the molecule's potential to interact with the active site of zinc-dependent metalloproteinases like MMP-12 . As a building block in drug discovery, this compound offers researchers a versatile intermediate for further derivatization, such as forming amide bonds via its carboxylic acid group to explore structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(2)9-3-5-10(6-4-9)16-13(19)11(7-12(17)18)15-14(16)20/h3-6,8,11H,7H2,1-2H3,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMNQVBPDRAWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield diketone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, their molecular formulas, substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
{Target Compound} 4-(propan-2-yl)phenyl at 1-position; acetic acid at 4-position C14H16N2O4 292.29 (estimated) Hypothesized lower solubility due to bulky isopropyl group N/A
(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid 4-methyl, 4-phenyl C12H12N2O4 256.24 (calculated) Higher crystallinity due to phenyl group
2-[4-(2-methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 2-methoxy-5-methylphenyl C14H16N2O5 292.29 Enhanced polarity from methoxy group
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid 1-propyl C8H12N2O4 200.20 Aliphatic chain reduces melting point
2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid 2-phenylethyl C13H14N2O4 262.27 Flexible linker for conjugation
2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-fluorophenyl, 4-methyl C12H11FN2O4 278.23 Electron-withdrawing fluorine increases acidity
2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid 4-fluorophenyl C11H9FN2O4 252.20 Potential pharmaceutical intermediate
2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic acid Phenyl C11H10N2O4 234.21 (calculated) Baseline for aromatic substituent effects
2-{1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid 2-chlorobenzyl C12H11ClN2O4 294.68 Chlorine enhances lipophilicity

Key Findings from Comparative Studies

Substituent Effects on Solubility :

  • Bulky aromatic groups (e.g., 4-isopropylphenyl in the target compound) reduce aqueous solubility compared to smaller substituents like methyl or fluorine .
  • Aliphatic chains (e.g., propyl in ) further decrease melting points due to reduced crystallinity .

Electronic Modifications :

  • Electron-withdrawing groups (e.g., fluorine in ) increase the acidity of the acetic acid moiety, enhancing reactivity in coupling reactions .
  • Methoxy groups () introduce polarity without significantly altering steric bulk .

Synthetic Accessibility: Acetic anhydride-mediated acetylation () and ethanol crystallization are common steps in synthesizing imidazolidinone derivatives . Phenethyl or benzyl substituents () require multi-step alkylation or Friedel-Crafts reactions .

Potential Applications: Fluorinated analogs () are candidates for drug design due to improved metabolic stability . The acetic acid group enables conjugation with biomolecules, suggesting utility in prodrugs or targeted therapies .

Biological Activity

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid is a compound belonging to the imidazolidine family, notable for its complex molecular structure and potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features:

  • Imidazolidine ring : A five-membered ring containing nitrogen.
  • Dioxo group : Contributes to its reactivity and biological properties.
  • Propan-2-yl substituent : Enhances lipophilicity and receptor affinity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antinociceptive properties : Potential in pain modulation.
  • Antimicrobial effects : Similar compounds have shown efficacy against various pathogens.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : Preliminary studies suggest interactions with receptors involved in pain perception and inflammation.
  • Nucleophilic Substitution : The carbonyl groups in the dioxo moiety can react with nucleophiles, leading to derivative formation that may enhance biological activity.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential. Below is a summary table:

Compound NameStructural FeaturesBiological Activity
2,5-DioxoimidazolidineDioxo group without phenolic substitutionAntimicrobial
1-(4-Chlorophenyl)-3-(propan-2-yl)ureaUrea derivative with similar pharmacophoreAnalgesic
5-MethylimidazolidineMethyl substitution instead of propan-2-ylAnticonvulsant

The propan-2-yl group in this compound may enhance its lipophilicity and receptor affinity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antinociceptive Activity : Research has demonstrated that imidazolidine derivatives can modulate pain pathways effectively. For instance, certain derivatives showed significant analgesic effects in animal models.
  • Antimicrobial Studies : Compounds structurally similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting microbial growth.
  • Cytotoxicity Tests : In vitro studies assessing the cytotoxic effects on cancer cell lines (HCT116 and MCF7) revealed that some derivatives exhibit selective toxicity, indicating potential as anticancer agents.

Q & A

Basic: What synthetic methodologies are established for preparing {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A general protocol adapted from hydantoin derivatives ( ) includes:

Alkylation : React 4-(propan-2-yl)phenylamine with a bromoacetic acid derivative under reflux in ethanol or DMSO.

Cyclization : Treat the intermediate with urea or thiourea in acetic acid at 80–100°C for 12–18 hours to form the imidazolidinone core.

Purification : Isolate the product via vacuum distillation, followed by recrystallization from ethanol/water (yields: 60–70%).

  • Key parameters : Solvent choice (polar aprotic solvents like DMSO enhance reactivity), stoichiometric ratios (1:1.2 for amine:alkylating agent), and temperature control to minimize side reactions.
  • Validation : Confirm purity via UPLC-MS (e.g., m/z 389 [M+H]+) and ¹H NMR (δ 1.2–1.4 ppm for isopropyl protons) .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, the isopropyl group shows a doublet at δ 1.2–1.4 ppm (¹H) and δ 22–25 ppm (¹³C). The acetic acid moiety appears as a singlet at δ 3.8–4.0 ppm (¹H) .
  • UPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Expected retention time: ~1.8–2.0 min (ESI+ mode) .
  • FT-IR : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) .

Advanced: How can density functional theory (DFT) guide the optimization of reaction pathways?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates:

Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazolidinone core.

Solvent effects : Use the SMD model to simulate polar solvents (e.g., DMSO) and their impact on reaction barriers .

Electronic structure : Analyze HOMO-LUMO gaps to assess stability. For example, electron-withdrawing groups on the phenyl ring lower LUMO energy, enhancing electrophilicity .

  • Software : Gaussian or ORCA for DFT; Multiwfn for post-processing electron density maps .

Advanced: How should researchers resolve discrepancies in crystallographic data for structural validation?

Answer:

Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL ( ) for least-squares minimization. Compare bond lengths/angles with similar structures (e.g., CCDC 1038591 for imidazole derivatives) .

Validation tools : Check for outliers using R-factor convergence (<5%) and ADDSYM (PLATON) to detect missed symmetry .

Advanced: What strategies improve reaction yields when steric hindrance from the isopropyl group limits efficiency?

Answer:

Steric mitigation : Use bulky bases (e.g., DBU) to deprotonate hindered sites or switch to microwave-assisted synthesis for faster kinetics .

Catalysis : Introduce Pd(PPh₃)₄ for Suzuki couplings at lower temperatures (40–60°C) to reduce steric clash .

DFT-guided design : Simulate substituent effects on transition states. For example, para-substituted electron-donating groups reduce steric strain by 10–15 kcal/mol .

Advanced: How can researchers investigate the compound’s potential antimicrobial activity?

Answer:

In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).

Mechanistic studies :

  • Use fluorescence microscopy with propidium iodide to assess membrane disruption.
  • Perform molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Structure-activity relationship (SAR) : Modify the acetic acid moiety to esters or amides and correlate with MIC values .

Advanced: What computational tools analyze the compound’s electron distribution for reactivity predictions?

Answer:

  • Multiwfn : Calculate electrostatic potential (ESP) maps to visualize nucleophilic/electrophilic regions. For example, the carbonyl oxygen shows high ESP (-40 kcal/mol), making it a hydrogen-bond acceptor .
  • NBO analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) stabilizing the imidazolidinone ring .
  • TDDFT : Simulate UV-Vis spectra (CAM-B3LYP) to compare with experimental λmax .

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